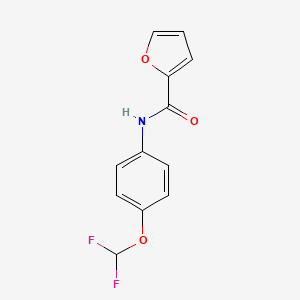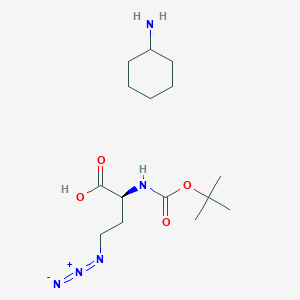
Cyclohexanamine (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt (MFCD18426562) is a research chemical widely used in various scientific fields. It is known for its unique structure and properties, making it a valuable tool in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves several steps. The starting material is typically L-2,4-diaminobutyric acid, which undergoes protection of the alpha-amino group with a Boc (tert-butoxycarbonyl) group. The gamma-amino group is then converted to an azido group using azidation reagents. Finally, the compound is reacted with cyclohexylamine to form the cyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine and water are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields N-alpha-Boc-Ngamma-amino-L-2,4-diaminobutyric acid cyclohexylamine salt.
Scientific Research Applications
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of protein modifications and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-2-amino-4-azidobutanoic acid cyclohexylamine salt
- Boc-L-azidohomoalanine cyclohexylamine salt
- Boc-L-gamma-azidohomoalanine cyclohexylamine salt
Uniqueness
N-alpha-Boc-Ngamma-Azido-L-2,4-diaminobutyric acid cyclohexylamine salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of scientific research .
Properties
Molecular Formula |
C15H29N5O4 |
|---|---|
Molecular Weight |
343.42 g/mol |
IUPAC Name |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine |
InChI |
InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m0./s1 |
InChI Key |
LCVIVGPNEHOYRF-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


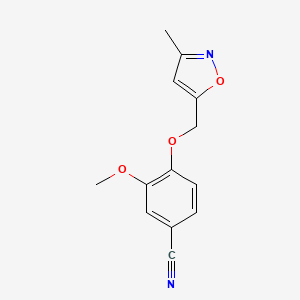
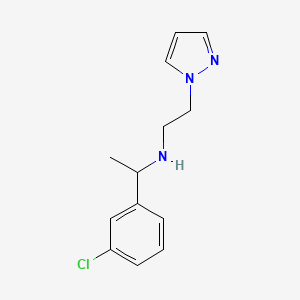
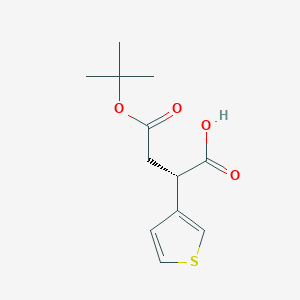
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

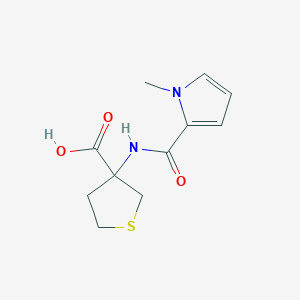
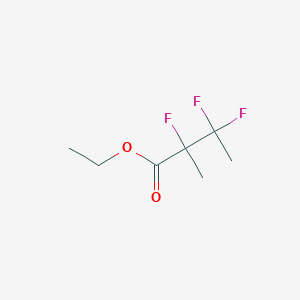
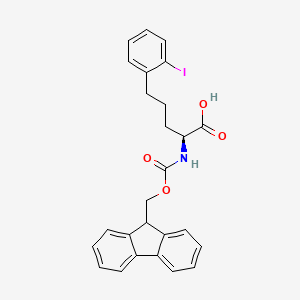

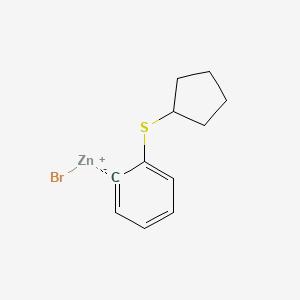
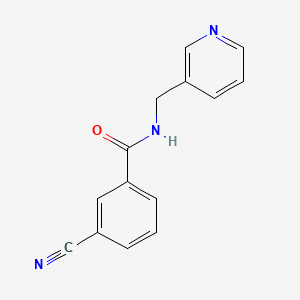
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
